
3-Methoxy-4-(1H-purin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Methoxy-4-(1H-purin-8-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a purinyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(1H-purin-8-yl)benzamide typically involves the condensation of 3-methoxybenzoic acid with 7H-purin-8-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-Methoxy-4-(1H-purin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzamides .
科学的研究の応用
3-Methoxy-4-(1H-purin-8-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Methoxy-4-(1H-purin-8-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The purinyl group is known to interact with nucleotide-binding sites, influencing cellular signaling pathways. The benzamide moiety can enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Uniqueness
This compound is unique due to the presence of both methoxy and purinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
89469-10-3 |
|---|---|
分子式 |
C13H11N5O2 |
分子量 |
269.26 g/mol |
IUPAC名 |
3-methoxy-4-(7H-purin-8-yl)benzamide |
InChI |
InChI=1S/C13H11N5O2/c1-20-10-4-7(11(14)19)2-3-8(10)12-17-9-5-15-6-16-13(9)18-12/h2-6H,1H3,(H2,14,19)(H,15,16,17,18) |
InChIキー |
OXCAYWKAEVJNCM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)N)C2=NC3=NC=NC=C3N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

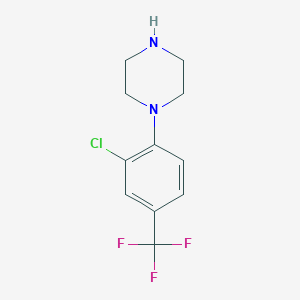
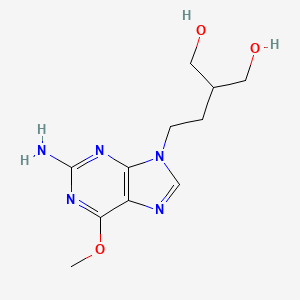

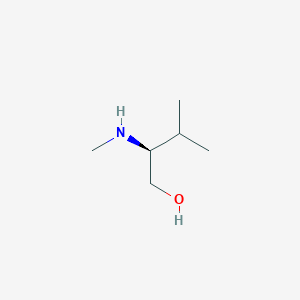
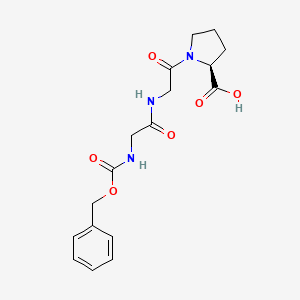
![1-([1,1'-Biphenyl]-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B8765618.png)

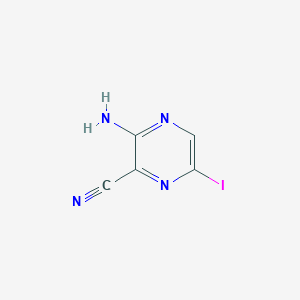
![2,5-Diazaspiro[3.5]nonane-2,7-dicarboxylic acid, 6,8-dioxo-, 2-(1,1-dimethylethyl) 7-methyl ester](/img/structure/B8765656.png)




